molecular formula C3H4F4O B1581890 1,1,2,2-Tetrafluoro-1-methoxyethane CAS No. 425-88-7

1,1,2,2-Tetrafluoro-1-methoxyethane

Cat. No.: B1581890
CAS No.: 425-88-7
M. Wt: 132.06 g/mol
InChI Key: YQQHEHMVPLLOKE-UHFFFAOYSA-N
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Description

Compound Identity and Nomenclature

The compound 1,1,2,2-Tetrafluoro-1-methoxyethane is a fluorinated ether. Its chemical structure and properties are defined by its specific arrangement of atoms.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic naming convention for chemical compounds. The official IUPAC name for this compound is This compound . nih.govsigmaaldrich.com It is assigned the CAS Registry Number 425-88-7 . nih.govnist.gov This unique identifier is essential for database searches and regulatory purposes.

In addition to its formal IUPAC name, this compound is known by several synonyms and abbreviations within the scientific and industrial communities. These include:

HFE-254cb2 cymitquimica.comechemi.comhabitablefuture.org

Methyl 1,1,2,2-tetrafluoroethyl ether sigmaaldrich.comcymitquimica.comchemspider.com

Ethane (B1197151), 1,1,2,2-tetrafluoro-1-methoxy- nih.govchemspider.com

1-Methoxy-1,1,2,2-tetrafluoroethane echemi.comhabitablefuture.org

HFE-254 nih.gov

These alternative names are frequently encountered in technical literature, patents, and commercial product listings.

Significance in Contemporary Fluorine Chemistry and Related Fields

This compound is a hydrofluoroether (HFE). HFEs are a class of compounds that have garnered significant attention as replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which are being phased out due to their detrimental effects on the ozone layer. The presence of fluorine atoms in the molecule imparts unique properties such as high density, low viscosity, low surface tension, and non-flammability.

Its primary significance lies in its application as a specialty solvent and heat transfer fluid. fluoromart.com These applications are critical in various high-tech industries, including electronics and precision manufacturing, where cleanliness and thermal management are paramount. The compound's favorable physical properties, combined with its improved environmental profile compared to older-generation fluorinated compounds, position it as a key substance in sustainable chemical practices.

Overview of Research Landscape and Key Challenges

The research landscape for this compound is dynamic, with ongoing investigations into its synthesis, properties, and applications. One area of research has focused on the fluorination of chlorofluoroethers to produce this and related compounds. fluoromart.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetrafluoro-1-methoxyethane
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InChI

InChI=1S/C3H4F4O/c1-8-3(6,7)2(4)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQHEHMVPLLOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40195282
Record name 1,1,2,2-Tetrafluoro-1-methoxyethane
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Molecular Weight

132.06 g/mol
Source PubChem
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CAS No.

425-88-7
Record name 1-Methoxy-1,1,2,2-tetrafluoroethane
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Record name 1,1,2,2-Tetrafluoro-1-methoxyethane
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Record name 1,1,2,2-Tetrafluoro-1-methoxyethane
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Record name 1,1,2,2-tetrafluoro-1-methoxyethane
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Synthetic Methodologies and Preparative Routes for 1,1,2,2 Tetrafluoro 1 Methoxyethane

Catalytic Reaction Pathways

One of the most direct methods for synthesizing hydrofluoroethers involves the addition of an alcohol to a fluoroalkene. google.com This pathway is particularly effective for 1,1,2,2-Tetrafluoro-1-methoxyethane, utilizing the high reactivity of the electron-deficient carbon-carbon double bond in tetrafluoroethylene (B6358150) (TFE).

The reaction involves the formal addition of methanol (B129727) (CH₃OH) to tetrafluoroethylene (CF₂=CF₂) to yield the desired product, this compound (CF₂H-CF₂-OCH₃). The electron-withdrawing fluorine atoms on TFE render the double bond highly susceptible to attack by nucleophiles, such as the methoxide (B1231860) ion. This method is considered a promising route for industrial-scale production due to its operational simplicity and the mild conditions under which it can be performed. gychbjb.com

The general reaction is as follows:

CF₂=CF₂ + CH₃OH → CF₂H-CF₂-OCH₃

This addition reaction is typically not spontaneous and requires catalysis. Alkaline catalysts are generally employed to facilitate the reaction. gychbjb.com The base, often sodium methoxide (NaOCH₃) itself or another strong base like potassium hydroxide, serves to deprotonate methanol, generating the more potent methoxide nucleophile.

The methoxide ion (CH₃O⁻) then attacks the TFE double bond, forming a carbanion intermediate. This intermediate is subsequently protonated by a proton source, typically a molecule of the solvent (methanol), to yield the final ether product and regenerate the methoxide catalyst.

Table 1: General Conditions for Catalytic Addition of Methanol to TFE

Parameter Description Rationale
Catalyst Alkaline (e.g., KOH, NaOH, or NaOCH₃) Generates the active nucleophile (methoxide ion) from methanol. gychbjb.com
Reactants Tetrafluoroethylene (TFE), Methanol TFE is the electrophilic substrate; Methanol is the nucleophile source and solvent.
Temperature Mild to moderate The reaction is often exothermic and proceeds efficiently without extreme heat. gychbjb.com

| Pressure | Varies (may be elevated) | Necessary to maintain TFE, a gas at standard conditions, in the liquid phase for reaction. |

Nucleophilic Substitution Approaches

A classic and versatile strategy for ether synthesis, the Williamson ether synthesis, can be adapted to produce this compound. This approach involves the reaction of an alkoxide with a suitable fluorinated ethane (B1197151) derivative that possesses a good leaving group.

In this pathway, a compound of the structure CF₂H-CF₂-LG, where LG is a good leaving group (such as iodide, bromide, or a sulfonate ester like tosylate), is treated with sodium methoxide. The methoxide ion acts as a nucleophile, displacing the leaving group to form the desired ether.

A facile and efficient two-step route involves first converting a fluoroalcohol, such as 2,2,3,3-tetrafluoropropan-1-ol, into a tosylate. This intermediate tosylate is then reacted with sodium methoxide in methanol to produce the target hydrofluoroether. scirea.org This method is advantageous as it often proceeds under mild conditions with high yields. scirea.org

Reaction Scheme:

CF₂H-CF₂-CH₂OH + TsCl → CF₂H-CF₂-CH₂OTs

CF₂H-CF₂-CH₂OTs + NaOCH₃ → CF₂H-CF₂-OCH₃ + NaOTs

Table 2: Williamson-type Synthesis Parameters

Parameter Value/Condition Purpose/Notes
Nucleophile Sodium Methoxide (NaOCH₃) Provides the methoxy (B1213986) group.
Substrate Tetrafluoroethyl derivative with a leaving group (e.g., -I, -Br, -OTs) The C-LG bond is broken during the substitution.
Solvent Methanol, Acetonitrile, or Dichloromethane The choice of solvent can influence reaction rates and yields. scirea.org
Temperature Varies (often room temp. to reflux) Dependent on the reactivity of the leaving group.

| NaOCH₃:Substrate Ratio | 1:1 to 1.3:1 | An excess of the alkoxide can drive the reaction to completion. scirea.org |

These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This mechanism results in an inversion of stereochemistry at the reaction center.

An interesting mechanistic point arises when considering chiral fluorinated substrates. For instance, the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide results in the formation of (S)-1-fluoro-1-methoxyethane. stackexchange.com Although the S_N2 reaction causes a chemical inversion of the stereocenter, the product retains the "S" designation according to Cahn-Ingold-Prelog (CIP) priority rules. This is because the incoming nucleophile (MeO⁻) has a lower atomic number (Oxygen) than the fluorine atom already attached to the center, while the leaving group (Br⁻) had a higher priority. Therefore, the priority ranking of the substituents changes, leading to the same stereochemical descriptor despite the inversion. stackexchange.com

Advanced Fluorination Techniques

While the addition and substitution methods are common, hydrofluoroethers can also be synthesized by direct fluorination of a precursor molecule. This approach involves replacing hydrogen or other halogen atoms with fluorine.

General methods for synthesizing HFEs include direct fluorination using elemental fluorine (F₂) and electrochemical fluorination (ECF). gychbjb.com Direct fluorination is a powerful technique but can be challenging to control, often exhibiting high reactivity but poor selectivity, leading to a mixture of products and potential C-C bond cleavage. scirea.org

Electrochemical fluorination, also known as the Simons process, is another established method. In this technique, an organic substrate (like a hydrocarbon ether) is dissolved in anhydrous hydrogen fluoride (B91410), and an electric current is passed through the solution. The process typically replaces all hydrogen atoms with fluorine. To synthesize this compound specifically, one would need to start with a partially halogenated ether and carefully control the conditions, which remains a significant synthetic challenge. For instance, the fluorination of a precursor like 1,2-dichloro-1,1,2-trifluoro-2-methoxyethane with anhydrous hydrogen fluoride can be used to introduce additional fluorine atoms. fluoromart.com

Utilization of Anhydrous Hydrogen Fluoride with Supported Metal Fluorides

The reaction of a suitable chlorinated precursor with anhydrous hydrogen fluoride (HF) is a primary method for synthesizing fluorinated ethers. This process can be conducted in either the liquid or vapor phase and is almost always catalyzed. The catalysts are typically metal halides or oxides, which can be supported on materials with high surface area to improve efficiency and longevity.

In the vapor-phase process, the chlorinated ether and anhydrous HF are passed over a heated bed of a catalyst. Supported chromium-based catalysts, often referred to as chromia catalysts, are frequently used for this type of vapor-phase fluorination. For related compounds, this method has proven effective in systematically replacing chlorine atoms with fluorine. The reaction conditions, such as temperature and the molar ratio of HF to the organic substrate, are critical parameters that must be optimized to maximize the yield of the desired tetrafluoro-ether while minimizing byproducts from incomplete fluorination or degradation.

Liquid-phase fluorination offers an alternative route. In this method, the chlorinated precursor is dissolved in a suitable medium or used as the solvent itself, and anhydrous HF is bubbled through the mixture in the presence of a Lewis acid catalyst. Antimony halides, particularly antimony pentachloride (SbCl₅), are potent catalysts for this transformation. The reaction of HF with SbCl₅ in situ generates highly active antimony chlorofluoride species (e.g., SbCl₄F, SbCl₃F₂) that act as the fluorine transfer agents. This method is often performed under pressure to maintain HF in the liquid phase and can achieve high conversion rates at moderate temperatures.

The choice between vapor-phase and liquid-phase methods depends on factors like the volatility of the precursor, desired throughput, and catalyst handling logistics.

Table 1: Comparison of Catalytic Fluorination Conditions with Anhydrous Hydrogen Fluoride

ParameterVapor-Phase FluorinationLiquid-Phase Fluorination
Catalyst Supported Chromium Oxides (Chromia)Antimony Pentachloride (SbCl₅)
Phase GasLiquid
Typical Temp. 200-400°C50-150°C
Pressure Atmospheric or slightly elevatedElevated (to keep HF liquid)
Mechanism Catalytic surface reactionHomogeneous catalysis via antimony chlorofluorides
Key Feature Suitable for continuous processingHigh catalyst activity

Synthesis of Halogenated Methoxyethane Precursors

The successful synthesis of this compound via halogen exchange is critically dependent on the availability of a suitable chlorinated methoxyethane precursor. The ideal precursor would possess chlorine atoms at the positions targeted for fluorination. The synthesis of these precursors typically involves the chlorination of a parent ether or the construction of the ether from chlorinated building blocks.

A logical precursor for this compound (CH₃OCF₂CHF₂) is a highly chlorinated analogue such as 1,1,2,2-tetrachloro-1-methoxyethane (CH₃OCCl₂CHCl₂) or a partially chlorinated ether like 1-methoxy-1,1,2-trichloroethane (CH₃OCCl₂CH₂Cl). The synthesis of these precursors can be achieved through several routes. One common industrial approach is the direct, often radical-initiated, chlorination of a less-chlorinated starting material. For instance, the exhaustive chlorination of dimethyl ether or 1-methoxy-1,2-dichloroethane under UV light or with chemical initiators can produce a range of polychlorinated ethers.

Alternatively, these precursors can be built up from smaller molecules. The addition of methanol to a chlorinated olefin like trichloroethylene (B50587) in the presence of a base can form a methoxy-trichloroethane skeleton. The specific isomer and degree of chlorination depend heavily on the starting materials and reaction conditions. For example, the synthesis of 1,1,2,2-tetrachloroethane (B165197) is well-established and often involves the catalytic chlorination of ethane or 1,2-dichloroethane. nih.gov A similar strategy could be adapted for methoxy-substituted ethanes.

Table 2: Potential Halogenated Precursors for this compound

Precursor NameChemical FormulaStructure
1,1,2,2-Tetrachloro-1-methoxyethaneC₃H₄Cl₄OCH₃-O-CCl₂-CHCl₂
1,1,2-Trichloro-1-methoxyethaneC₃H₅Cl₃OCH₃-O-CCl₂-CH₂Cl
1,2-Dichloro-1-methoxyethaneC₃H₆Cl₂OCH₃-O-CHCl-CH₂Cl

Industrial Relevance and Scalability of Synthetic Methods

The industrial production of fluorochemicals like this compound relies on processes that are efficient, cost-effective, and scalable. The halogen exchange reaction using anhydrous hydrogen fluoride is a cornerstone of the fluorochemicals industry and is widely used to produce hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluoroethers (HFEs). google.com

The scalability of this method is well-demonstrated. Vapor-phase fluorination is particularly suited for large-scale, continuous operation. google.com Industrial processes often employ fixed-bed reactors packed with the supported metal fluoride catalyst. The long-term stability and the ability to regenerate the catalyst are crucial for economic viability. Reactants are continuously fed into the reactor, and the product stream is sent to a series of distillation columns to separate the desired product from unreacted starting materials, hydrogen chloride (HCl) byproduct, and any over- or under-fluorinated compounds.

Liquid-phase processes using antimony-based catalysts are also used industrially, often in batch or semi-batch modes. lookchem.com While the catalysts are highly active, their handling and separation from the product mixture can present challenges that must be addressed in a large-scale setup. The corrosive nature of both HF and the antimony halide catalysts necessitates the use of specialized, corrosion-resistant reactors and equipment, typically constructed from alloys like Hastelloy.

Chemical Reactivity, Transformation, and Mechanistic Studies

Fundamental Reaction Types

The fundamental reactions of 1,1,2,2-tetrafluoro-1-methoxyethane include oxidation, reduction, and substitution, each targeting different aspects of its molecular structure.

While specific studies on the oxidation and reduction of this compound are not extensively detailed in the available literature, the reactivity of similar fluorinated ethers provides insight into potential pathways. Oxidation would likely target the methoxy (B1213986) group, potentially leading to the formation of a formate (B1220265) ester or, under harsher conditions, complete degradation of the molecule. Reducing agents would likely interact with the carbon-fluorine bonds, although these are generally strong and resistant to cleavage.

For a related compound, 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, general oxidation and reduction reactions have been described, which can be extrapolated to understand the potential reactivity of this compound.

Reaction TypePotential ReagentsProbable Products
OxidationPotassium permanganate, Hydrogen peroxideFormate esters, Carbonyl compounds
ReductionLithium aluminum hydride, Sodium borohydridePartially defluorinated ethers, Alcohols

This table illustrates general oxidation and reduction pathways that could be applicable to this compound based on the reactivity of similar compounds.

Substitution reactions can involve either the methoxy group or the fluorine atoms, depending on the nature of the attacking reagent. Nucleophilic substitution of the methoxy group is a plausible reaction pathway.

A notable example of a substitution reaction in a closely related compound is the fluorination of 1,2-dichloro-1,1,2-trifluoro-2-methoxyethane. fluoromart.com In this reaction, a chlorine atom is substituted by a fluorine atom, a key step in the synthesis of more highly fluorinated ethers. This reaction is typically carried out using a fluorinating agent in the presence of a catalyst.

ReactantReagentCatalystProductReference
1,2-dichloro-1,1,2-trifluoro-2-methoxyethaneAnhydrous Hydrogen Fluoride (B91410)Metal fluorides on porous aluminum fluoride2-chloro-1,1,2,2-tetrafluoro-2-methoxyethane fluoromart.com

This table details a specific substitution reaction on a related chlorofluoroether, demonstrating the feasibility of fluorine substitution in the synthesis of tetrafluoroethane (B1211177) derivatives.

Isomerization Processes

Isomerization of this compound can occur under specific catalytic conditions, often involving the elimination and re-addition of hydrogen fluoride (HF). These processes are highly dependent on the catalyst's surface properties.

The isomerization process is often initiated by the adsorption of the hydrofluoroether onto an acidic catalyst surface, such as alumina (B75360). The Lewis acid sites on the catalyst interact with the fluorine atoms, weakening the C-F bond. This is followed by the elimination of hydrogen fluoride (HF), a common thermal decomposition pathway for hydrofluoroalkanes. For instance, the thermal decomposition of 1,1,2,2-tetrafluoroethane (B1583514) proceeds via HF elimination to yield trifluoroethene. rsc.org A similar mechanism is expected for its methoxy derivative.

CompoundConditionsProductActivation EnergyReference
1,1,2,2-tetrafluoroethane1200–1400 K, ArgonTrifluoroethene293.3 ± 14.7 kJ mol⁻¹ rsc.org

This table presents data on the HF elimination from a structurally similar compound, providing a model for the potential behavior of this compound.

The elimination of HF from this compound would lead to the formation of a fluoroalkene intermediate. The specific intermediate formed would depend on which fluorine and hydrogen atoms are eliminated. These highly reactive intermediates can then undergo recombination with HF to form isomers of the original molecule or participate in other reactions.

Parent CompoundPotential Fluoroalkene Intermediate
This compound1-methoxy-1,2,2-trifluoroethene
This compound2-methoxy-1,1,2-trifluoroethene

This table lists the plausible fluoroalkene intermediates that could form from the dehydrofluorination of this compound.

The kinetics of isomerization are strongly influenced by the nature of the catalyst, particularly its surface acidity. For related hydroalkane isomerization reactions, bifunctional catalysts with both metal and acid sites are often employed. researchgate.net The acid sites promote the formation of carbocation-like intermediates via protonation or interaction with Lewis acid sites, facilitating the rearrangement of the carbon-fluorine skeleton. The strength and density of these acid sites are critical parameters that determine the reaction rate and selectivity towards different isomers. The use of fluorinated alumina as a catalyst support has been shown to enhance the isomerization of alkanes, suggesting that modifying the catalyst's acidic properties is a key strategy for controlling isomerization reactions. researchgate.net

FactorEffect on Isomerization
Surface Acidity Essential for promoting the elimination-addition mechanism. Stronger acid sites can increase the rate of reaction but may also lead to unwanted side reactions.
Catalyst Structure The porous nature of catalysts like alumina provides a high surface area for the reaction to occur.
Temperature Higher temperatures generally increase the reaction rate but can also favor decomposition over isomerization.
Presence of Metal Sites In bifunctional catalysts, metal sites can participate in hydrogenation/dehydrogenation steps, influencing the overall reaction pathway.

This table summarizes the key factors that influence the isomerization of hydrofluoroethers and related compounds.

Stereochemical Investigations

The stereochemical outcome of reactions involving this compound is a critical area of investigation, providing insights into the underlying reaction mechanisms. Elimination reactions, in particular, offer a window into the conformational preferences and electronic interactions that govern the formation of specific stereoisomers.

Elimination reactions, such as the E2 (bimolecular elimination) pathway, are known to be stereoselective, meaning that one stereoisomer of the product is preferentially formed over another. wikipedia.org This selectivity is often dictated by the stability of the transition state leading to the different products. In a typical E2 reaction, the removal of a proton and a leaving group occurs in a concerted step, requiring a specific spatial arrangement of these groups, most commonly an anti-periplanar geometry. youtube.com This arrangement minimizes steric hindrance and allows for optimal orbital overlap for the formation of the new pi bond.

For a substrate like this compound, elimination of hydrogen fluoride (HF) would lead to the formation of a fluorinated alkene. The stereoselectivity of such a reaction would depend on the relative energies of the transition states leading to the E and Z isomers of the resulting alkene. Generally, the transition state that leads to the more stable, typically trans (or E), alkene is lower in energy, resulting in its formation as the major product. stackexchange.com The presence of multiple fluorine atoms and the methoxy group can significantly influence the stability of the transition states through a combination of steric and electronic effects.

Negative hyperconjugation is a type of resonance where electron density is donated from a filled p- or π-orbital to an adjacent antibonding σ-orbital. wikipedia.org This interaction can significantly stabilize molecules and transition states. In fluorinated compounds, the presence of highly electronegative fluorine atoms creates low-energy σ orbitals associated with the carbon-fluorine (C-F) bonds. rsc.org

In the context of this compound, negative hyperconjugation can play a crucial role in its reactivity. For instance, in an elimination reaction, as a proton is abstracted and a negative charge begins to develop on the carbon atom, this charge can be delocalized into the antibonding orbital of an adjacent C-F bond. This delocalization stabilizes the developing carbanionic character in the transition state. This effect is particularly pronounced when the lone pair of the developing carbanion is anti-periplanar to the C-F bond, influencing the conformational preferences and thus the stereochemical outcome of the reaction. The donation of electron density into the σ* C-F orbital also results in an elongation and weakening of that C-F bond. rsc.org

Generation and Reactivity of Fluorinated Carbanions and Other Intermediates

The deprotonation of a carbon atom bearing fluorine atoms leads to the formation of a fluorinated carbanion. These intermediates are central to many synthetic transformations of fluorinated compounds.

The generation of a carbanion from this compound would most likely occur at the C-2 position (the CHF₂ group) due to the acidifying effect of the adjacent fluorine atoms. The stability and subsequent reactivity of this carbanion are of significant interest.

Ab initio calculations on structurally related fluorocarbanions, such as the 1,1,2,2-tetrafluoroethyl carbanion (CHF₂-CF₂⁻), provide valuable insights. acs.org These studies have shown that the bond to the anti-β-fluorine is significantly weakened due to negative hyperconjugation. acs.org This weakening suggests a predisposition towards elimination of a fluoride ion.

The reactivity of the carbanion derived from this compound is expected to be twofold: it can act as a nucleophile, reacting with various electrophiles, or it can undergo elimination to form an alkene. The balance between these two pathways is influenced by the reaction conditions, the nature of the electrophile, and the stability of the carbanion itself. The significant negative hyperconjugation would likely favor the elimination pathway, especially in the absence of a potent electrophile.

Below is a table summarizing the key intermediates and their expected reactivity based on mechanistic principles and studies of analogous systems.

Intermediate/Transition StateKey Stabilizing/Destabilizing FactorsExpected Subsequent Reactivity
E2 Transition StateAnti-periplanar arrangement of H and leaving group; Negative hyperconjugation stabilizing developing negative charge.Formation of a fluorinated alkene.
Fluorinated Carbanion (at C-2)Inductive effect of fluorine atoms; Negative hyperconjugation with β-C-F bond.Nucleophilic attack on electrophiles or elimination of fluoride ion.

Further experimental and computational studies are necessary to fully elucidate the specific stereochemical pathways and the precise nature and reactivity of the intermediates derived from this compound.

Applications in Scientific Research and Advanced Technologies

The distinct physicochemical properties of 1,1,2,2-Tetrafluoro-1-methoxyethane, also known as HFE-254, have positioned it as a valuable tool in specialized areas of chemical research and development. Its high fluorine content imparts characteristics that are highly sought after in the synthesis of complex molecules and the design of novel materials.

As a Solvent for Fluorinated Compounds

This compound serves as a specialized solvent, particularly for other fluorinated substances. fluoromart.comcymitquimica.com Its molecular structure, featuring a high degree of fluorination, grants it high chemical stability and low reactivity. cymitquimica.com These characteristics are advantageous in reactions where the solvent must remain inert to highly reactive reagents or sensitive chemical transformations. Furthermore, its miscibility with water and other organic solvents allows for its use in a variety of application contexts. fluoromart.com

Role in the Preparation of Specialty Chemicals

The utility of this compound extends to its role as a building block or intermediate in the synthesis of other specialty chemicals. One notable industrial application is its use as a blowing agent for the creation of rigid polyurethane foams. rsc.org In the laboratory setting, related fluorinated ethers undergo transformations to produce novel compounds. For instance, the fluorination of 1,2-dichloro-1,1,2-trifluoro-2-methoxyethane using anhydrous hydrogen fluoride (B91410) yields 2-chloro-1,1,2,2-tetrafluoro-2-methoxyethane, demonstrating the potential for creating new fluorinated molecules from such precursors. fluoromart.com

Potential as Bioisosteres in Drug Design

In the field of medicinal chemistry, the strategic replacement of one atom or group of atoms with another that has similar properties is a key strategy known as bioisosterism. nih.govufrj.br This approach is used to enhance a drug's efficacy, selectivity, or metabolic stability. nih.gov The difluoromethyl (CF2) group is recognized as a bioisostere for an ether oxygen, and the fluorinated ethyl residue (CF2Me) has been explored as a bioisostere of the methoxy (B1213986) group. fluoromart.com This suggests that this compound and similar structures have potential applications in drug design, where the incorporation of fluorine can fine-tune the biological activity of a molecule. fluoromart.comnih.gov The introduction of fluorinated moieties can influence a range of properties including a molecule's conformation, lipophilicity, and metabolic pathways. nih.gov

Energy Storage and Electrochemical Systems

The development of high-performance and safe energy storage devices is a critical area of modern research. Fluorinated compounds, including ethers structurally related to this compound, are being actively investigated for their beneficial properties in battery electrolytes.

Co-Solvent Applications in Lithium-Ion Batteries

In lithium-ion batteries, the electrolyte plays a crucial role in the transport of lithium ions between the anode and cathode. The properties of the electrolyte, particularly its stability at high voltages, directly impact the battery's performance and safety. Research has shown that highly fluorinated ethers can serve as effective co-solvents in electrolytes for high-voltage lithium-ion batteries.

For example, studies on structurally similar compounds like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) have demonstrated that their inclusion in carbonate-based electrolytes can significantly enhance the electrochemical performance. researchgate.net The use of TTE as a co-solvent has been shown to result in high oxidative stability up to 5.5 V (vs. Li/Li+) and improved cycling performance in high-voltage Li/LiNi0.5Mn1.5O4 cells. researchgate.net Similarly, the introduction of 1,1,1-trifluoro-2-[(2,2,2-trifluoroethoxy) methoxy] ethane (B1197151) (TTME) as a co-solvent in an ether-based electrolyte can lead to the formation of a stable solid electrolyte interphase (SEI) on the graphite (B72142) anode, which is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability. oaepublish.com

Table 1: Performance of Li||graphite half-cells with different electrolyte systems

Electrolyte System First Cycle Charge Specific Capacity (mAh/g) First Cycle Discharge Specific Capacity (mAh/g) First Cycle Coulombic Efficiency (%)
Conventional Ether Electrolyte 172 122 70.8
Fluorinated Ether Electrolyte (with TTME) Not specified Not specified Over 1,000 cycles with ~50% terminal capacity

Data sourced from a study on 1,1,1-trifluoro-2-[(2,2,2-trifluoroethoxy) methoxy] ethane (TTME). oaepublish.com

Evaluation in Lithium-Sulfur Battery Electrolytes

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. However, they face challenges such as the "polysulfide shuttle" effect, where soluble lithium polysulfides migrate to the lithium anode, leading to capacity loss. Fluorinated ethers have been investigated as a means to suppress this phenomenon.

Research on 1,2-Bis(1,1,2,2-tetrafluoroethoxy) ethane (TFEE), a symmetric fluorinated ether, as a co-solvent in Li-S battery electrolytes has shown promising results. osti.govresearchgate.net When mixed with 1,3-dioxolane (B20135) (DOL), the DOL/TFEE electrolyte effectively suppresses the dissolution of polysulfides. osti.govresearchgate.net This leads to significantly improved cycle stability, with a capacity retention of 99.5% per cycle over 100 cycles reported in one study. researchgate.net Another related compound, ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE), has also been shown to play a key role in forming a protective film on the lithium anode, thereby enhancing the electrochemical performance and stability of Li-S cells. researchgate.net

Table 2: Ionic Conductivity of DOL/TFEE Electrolyte Mixtures

DOL/TFEE Volume Ratio Ionic Conductivity (mS/cm)
8/2 Not specified
7/3 Not specified
5/5 ~1.0
3/7 Not specified
2/8 0.1

Data sourced from a study on 1,2-Bis(1,1,2,2-tetrafluoroethoxy) ethane (TFEE). osti.gov

Biomedical Research and Pharmaceutical Formulations

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of drug candidates. tandfonline.comnih.govnih.gov Fluoroalkyl ethers like this compound are investigated for their potential contributions in this domain.

A significant challenge in pharmaceutical development is the poor water solubility of many new drug candidates, which can limit their bioavailability. nih.gov Converting a crystalline drug into an amorphous form is one method to increase its dissolution rate and apparent solubility. nih.gov Fluorination can play a crucial role in this context. The introduction of fluorine atoms can alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and membrane permeability. tandfonline.comnih.govtaylorandfrancis.com

Fluoroalkyl ethers are explored in drug design for these very reasons. enamine.net While extensive fluorination can decrease lipophilicity, the strategic placement of fluorine can enhance a drug's ability to permeate biological membranes. nih.gov Research into coamorphous drug systems, where two drugs are combined to form a stable amorphous phase, has shown that this can significantly improve dissolution rates. nih.gov The molecular interactions facilitated by compounds like fluorinated ethers can be key to stabilizing these amorphous forms. nih.gov Furthermore, the high chemical stability of the carbon-fluorine bond can protect a drug molecule from metabolic degradation, thereby increasing its stability and effective lifetime in the body. taylorandfrancis.comresearchgate.net

Fluorinated compounds are of significant interest in the design of enzyme inhibitors. consensus.app The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—provide distinct advantages for creating highly specific and potent inhibitors. researchgate.netnih.gov

One major strategy involves designing fluorinated molecules that act as "transition state analogues." These molecules mimic the unstable transition state of a substrate as it is being processed by an enzyme. researchgate.net By binding tightly to the enzyme's active site, they can effectively block its function. nih.gov For instance, α-fluorinated ketones and 2-fluoro-2-deoxysugars have been used to form stable covalent adducts with catalytic residues in serine proteases and glycosidases, respectively. researchgate.netnih.gov

Fluorinated ethers can be incorporated into ligands to study protein interactions. The fluorine atom can alter the binding affinity of a molecule to its target protein and can serve as a probe in ¹⁹F-NMR spectroscopy to monitor binding events and enzymatic processing. nih.gov While direct studies on this compound in this context are not widely documented, the principles of using fluorinated functionality to modulate protein interactions are well-established, suggesting a potential avenue for its investigation. researchgate.netnih.gov The structural similarity between a competitive inhibitor and an enzyme's natural substrate is often a key factor in its mechanism, a principle that guides the design of new fluorinated inhibitor candidates. nih.gov

Environmental and Industrial Applications Research

Hydrofluoroethers (HFEs) like this compound are part of a class of compounds developed as more environmentally benign alternatives to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs). wikipedia.org Their negligible ozone depletion potential (ODP) and generally lower global warming potential (GWP) drive research into their use in various industrial applications. wikipedia.orglabinsights.nllsschemicals.com

The search for new refrigerants is driven by the need to phase out substances with high GWP, such as many hydrofluorocarbons (HFCs). hermetic-pumpen.comindustrialchemicals.gov.au Hydrofluoroolefins (HFOs) and HFEs are considered next-generation refrigerants. yujichemtech.comhoneywell.com HFEs are characterized by low toxicity, low viscosity, and desirable thermodynamic properties for heat transfer applications. wikipedia.orglabinsights.nl

Compounds like 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) became widely used replacements for CFCs but are now themselves being replaced due to their high GWP. industrialchemicals.gov.auwikipedia.org HFEs are investigated as potential successors because they tend to have much shorter atmospheric lifetimes. wikipedia.org Their properties make them suitable for use in refrigeration, air conditioning, and as heat transfer fluids in specialized cooling systems, such as for electronics and data centers. labinsights.nlyujichemtech.com A patent for using HFEs as low-temperature heat transfer media highlights their low, linear Temperature Difference Factor and high heat transfer capacity over a wide operating temperature range. google.com Theoretical studies comparing the performance of various eco-friendly refrigerants show that alternatives like HFEs can offer comparable or even improved coefficients of performance relative to HFC-134a. researchgate.net

Table 2: Comparison of Environmental Properties of Refrigerant Classes

Refrigerant Class Ozone Depletion Potential (ODP) Global Warming Potential (GWP) Atmospheric Lifetime Environmental Concern
CFCs (e.g., R-12) High Very High (~10,900) Long Ozone depletion, high GWP. wikipedia.org
HFCs (e.g., R-134a) Zero High (~1,430) ~14 years High GWP. industrialchemicals.gov.auwikipedia.org
HFEs (general) Zero Low to Moderate Short Considered more environmentally benign. wikipedia.orglsschemicals.com

| HFOs (e.g., R-1234yf) | Zero | Very Low (<1) | Very Short (~11 days) | Potential formation of persistent degradation products. industrialchemicals.gov.auresearchgate.net |

The production of Halon 1301, once a benchmark for fire suppression, was banned due to its severe ozone-depleting effects. rivieramm.comfaa.gov This spurred the development of alternative agents, including HFCs, which are now also being phased down because of their high GWP. rivieramm.com This has led to significant research into new "clean agents" that are effective, safe for human exposure, and environmentally sustainable. yujichemtech.comrivieramm.com

Hydrofluoroethers are strong candidates in this field primarily because they are non-flammable. labinsights.nllsschemicals.com Their chemical structure, containing strong C-F bonds, imparts high thermal stability. HFEs can be used to inert flammable solvents, creating non-flammable mixtures that are safer to handle. lsschemicals.com In fire suppression, these agents work by absorbing heat (physical mechanism) and, in some cases, chemically interrupting the combustion chain reaction. rivieramm.com Fluorinated ketones, a related class of compounds, have been successfully commercialized as Halon replacements (e.g., Novec 1230), demonstrating the viability of fluorinated molecules in this application. rivieramm.com The low GWP, zero ODP, and short atmospheric lifetime of many HFEs make them attractive for developing the next generation of sustainable fire suppression systems. lsschemicals.com

Environmental Fate, Atmospheric Chemistry, and Global Impact Assessments

Atmospheric Degradation Pathways and Mechanisms

The primary mechanism for the atmospheric removal of hydrofluoroethers (HFEs) like 1,1,2,2-Tetrafluoro-1-methoxyethane is through their reaction with hydroxyl (OH) radicals in the troposphere. noaa.govaparc-climate.org Unlike perfluorinated compounds, which lack hydrogen atoms and are thus very stable, the presence of hydrogen in the HFE structure makes them susceptible to oxidation by OH radicals. newark.com This reaction initiates the breakdown of the molecule, preventing it from persisting in the atmosphere for extended periods. aparc-climate.org The location of the hydrogen atoms relative to the ether oxygen can significantly influence the reaction rate and, consequently, the atmospheric lifetime of the compound. newark.com For short-lived gases, the degradation and lifetime can also be influenced by the geographical location of their emission, with shorter lifetimes expected for emissions in the tropical lower troposphere where OH radical concentrations are highest. aparc-climate.org

Global Warming Potential (GWP) Evaluations

The Global Warming Potential (GWP) is a crucial metric that quantifies the climate impact of a greenhouse gas relative to carbon dioxide (CO₂). epa.gov It is calculated based on the gas's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. reading.ac.ukstfxuniversity.ca

Radiative efficiency (RE) measures the radiative forcing, or change in energy balance, for a unit increase in the atmospheric concentration of a gas, typically expressed in Watts per square meter per part-per-billion (W m⁻² ppb⁻¹). nih.govresearchgate.net For this compound (under the synonym HFE-254cb1), the radiative efficiency has been calculated to be 0.30 W m⁻² ppb⁻¹. epa.gov

Atmospheric lifetime is the time it takes for a substance to be removed from the atmosphere. epa.gov While a specific lifetime for this compound is not available, similar nonflammable segregated hydrofluoroethers have atmospheric lifetimes ranging from approximately one to five years. newark.com This is significantly shorter than many hydrofluorocarbons (HFCs). newark.com The combination of its radiative efficiency and a short atmospheric lifetime results in a low Global Warming Potential compared to other classes of fluorinated compounds. cymitquimica.com

Hydrofluoroethers were developed as alternatives to substances with high ozone depletion or global warming potentials. researchgate.net A key advantage of segregated HFEs, where hydrogen atoms are not on the fluorinated carbons, is their significantly shorter atmospheric lifetimes and lower GWPs compared to HFCs. newark.com Many HFCs have lifetimes ranging from 14 to over 200 years and correspondingly high GWPs, often in the thousands. newark.comresearchgate.net In contrast, many HFEs have GWPs in the low hundreds. newark.comepa.govnj.gov This stark difference highlights the environmental advantages of HFEs like this compound in terms of climate impact.

Table 1: Comparative Analysis of Atmospheric Lifetimes and Global Warming Potentials (GWPs)

A comparison of this compound with selected Hydrofluoroethers (HFEs) and Hydrofluorocarbons (HFCs), illustrating the typically lower GWP of HFEs.

Compound NameAbbreviation / Common NameCompound ClassAtmospheric Lifetime (Years)GWP (100-year)Data Source(s)
This compoundHFE-254pc / HFE-254cb1HFE1-5 (estimated range for class)Low (specific value not available) newark.comcymitquimica.com
MethoxynonafluorobutaneHFE-7100 / HFE-449s1HFE~5297 newark.comepa.govnj.gov
Heptafluoropropyl methyl etherHFE-7000 / HFE-347mcc3HFENot Available575 nj.gov
(CF₃)₂CFCF₂OCH₃HFE-569sf2HFENot Available59 epa.gov
1,1,1,2-Tetrafluoroethane (B8821072)HFC-134aHFC14.0 / 14.61,430 ecetoc.orgwho.intmoenv.gov.twnih.gov
1,1,1,2,3,3,3-HeptafluoropropaneHFC-227eaHFC38.93,220 researchgate.netmoenv.gov.tw
PentafluoroethaneHFC-125HFCNot Available3,500 moenv.gov.tw
1,1,1-TrifluoroethaneHFC-143aHFCNot Available4,470 moenv.gov.tw
1,1,1,3,3-PentafluorobutaneHFC-365mfcHFC8.7794 researchgate.netepa.gov
1,1,1,3,3-PentafluoropropaneHFC-245faHFC7.71,030 researchgate.netepa.gov

Environmental Distribution, Transport, and Persistence

When released, volatile compounds like this compound are expected to partition almost exclusively into the atmosphere. ecetoc.orgwho.int Due to an atmospheric lifetime that can span several years, it will become well-mixed and distributed globally. epa.gov While its atmospheric persistence is limited by reaction with OH radicals, specific data regarding its persistence, degradation, and bioaccumulation potential in soil and water are limited. echemi.com Safety data sheets for the compound indicate that discharge into drains and the environment should be avoided. echemi.com

Regulatory Frameworks and Tiered Environmental Assessment Methodologies (e.g., AICIS, IMAP)

Regulatory bodies worldwide assess industrial chemicals to manage their environmental and human health risks. In Australia, this compound (CAS No. 425-88-7) is listed on the Australian Inventory of Industrial Chemicals (AIIC). nih.gov However, under the Australian Industrial Chemicals Introduction Scheme (AICIS), it was not selected for an in-depth evaluation because it was determined to not be commercially active in the country. nih.gov This reflects a tiered assessment approach where resources are focused on chemicals with higher levels of industrial use and potential exposure. Regulations in many jurisdictions, such as those in Australia, use standardized GWP values from the Intergovernmental Panel on Climate Change (IPCC) to ensure consistent application of policies aimed at phasing down high-GWP substances. dcceew.gov.au

Toxicological Research and Health Hazard Evaluation

In Vitro and In Vivo Toxicity Studies

Detailed in vitro and in vivo studies for 1,1,2,2-Tetrafluoro-1-methoxyethane are not available in the reviewed scientific literature.

Information regarding the effects of exposure is primarily limited to potential acute symptoms from high vapor concentrations. Inhalation of high concentrations of this compound vapor may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting. nih.gov

There is no available information on the effects of chronic exposure to this compound.

Specific target organs for this compound have not been definitively identified through dedicated studies. However, based on GHS classification and safety data sheets, potential effects on the central nervous system and respiratory system are noted. nih.gov May cause drowsiness or dizziness. nih.gov It may also cause respiratory irritation. nih.gov

Carcinogenicity and Genotoxicity Assessments by International Bodies

There are no carcinogenicity or genotoxicity assessments for this compound by international bodies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the U.S. Environmental Protection Agency (EPA). nih.govnih.gov Safety data sheets indicate that no data is available to classify this substance regarding its mutagenic or carcinogenic potential. nih.govnih.gov

GHS Hazard Classification

Hazard ClassCategorySignal WordHazard Statement
Flammable liquids2DangerH225: Highly flammable liquid and vapor epa.gov
Skin corrosion/irritation2WarningH315: Causes skin irritation epa.gov
Serious eye damage/eye irritation2AWarningH319: Causes serious eye irritation nih.gov
Specific target organ toxicity, single exposure; Respiratory tract irritation3WarningH335: May cause respiratory irritation nih.gov
Specific target organ toxicity, single exposure; Narcotic effects3WarningH336: May cause drowsiness or dizziness nih.gov

This data is based on aggregated GHS information. The percentage of companies notifying these classifications may vary. epa.gov

Mechanistic Toxicology Investigations

Specific mechanistic studies to determine the toxicological pathways of this compound are not found in the available literature.

Formal neurotoxicity studies for this compound have not been identified. The potential for central nervous system effects is inferred from general hazard classifications that indicate the substance may cause drowsiness and dizziness upon exposure. nih.gov

There is no available data from studies investigating the specific responses of the hepatic (liver) and renal (kidney) systems to exposure to this compound.

Safety Data and Hazard Classification for Research Applications (e.g., GHS Classification)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for the safe handling of this compound in research and industrial settings. According to aggregated data from multiple notifications to the ECHA C&L Inventory, this compound is classified as a highly flammable liquid and vapor. nih.gov While not all reports concur on all hazards, some indicate that it may also cause skin and serious eye irritation. nih.gov

The GHS classification for this compound is detailed in the table below, based on information provided by various suppliers and regulatory bodies. nih.govechemi.com

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement
Flammable liquidsCategory 2DangerH225: Highly flammable liquid and vapor nih.govechemi.com
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation nih.gov
Serious eye damage/eye irritationCategory 2WarningH319: Causes serious eye irritation nih.gov

Precautionary Statements:

A comprehensive set of precautionary statements has been established to ensure the safe handling of this chemical. These include measures for prevention, response, storage, and disposal. nih.govfishersci.com

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep the container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical, ventilating, and lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves, protective clothing, eye protection, and face protection. fishersci.com

Response: If on skin (or hair), take off immediately all contaminated clothing and rinse skin with water/shower. In case of fire, use CO2, dry chemical, or foam for extinction. fishersci.com

Storage: Store in a well-ventilated place. Keep cool. fishersci.com

Disposal: Dispose of contents/container to an approved waste disposal plant. fishersci.com

It is important to note that the classification and labeling may vary depending on impurities, additives, and other factors. nih.gov For instance, one safety data sheet classifies the substance as "Not classified" for hazards other than flammability, while still listing "Danger" as the signal word and H225 as the hazard statement. echemi.com Another safety data sheet for a related compound, 1,2,2,2-Tetrafluoroethyl methyl ether, includes additional hazard statements for respiratory irritation and potential drowsiness or dizziness. synquestlabs.com

Development of Exposure Assessment and Monitoring Strategies

The development of effective exposure assessment and monitoring strategies for this compound is crucial for protecting the health of individuals working with this compound. While specific occupational exposure limits for this chemical have not been widely established, general principles of industrial hygiene and safety provide a foundation for minimizing exposure.

Engineering Controls:

Ventilation: Ensure adequate ventilation in areas where the chemical is handled. echemi.com This can be achieved through the use of local exhaust ventilation and general dilution ventilation to maintain airborne concentrations below any established exposure limits and to minimize the risk of fire.

Containment: Use closed systems whenever possible to minimize the release of vapor into the work environment.

Personal Protective Equipment (PPE):

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to standards such as EN 166 (EU) or NIOSH (US). echemi.comfishersci.com

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use and that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. echemi.com

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator with an appropriate filter should be used. echemi.com

Monitoring:

At present, there is limited publicly available information on specific biological or air monitoring methods developed exclusively for this compound. However, general strategies for monitoring volatile organic compounds in the workplace can be adapted. These may include:

Air Sampling: Regular air sampling in the breathing zone of workers can be conducted to assess the concentration of the chemical in the air.

Biological Monitoring: While not specifically documented for this compound, the analysis of urine or blood for the parent compound or its metabolites could potentially be explored as a method of assessing internal exposure, similar to approaches used for other fluorinated hydrocarbons.

The Australian Industrial Chemicals Introduction Scheme (AICIS) has noted that for the broader category of this chemical, it is not considered for in-depth evaluation as it is not commercially active in Australia. nih.gov This may contribute to the limited availability of specific exposure assessment data. For related tetrafluoro- compounds, such as 1,1,1,2-tetrafluoroethane (B8821072), some occupational exposure data exists, indicating that in modern manufacturing plants, employee exposure can be very low. who.int

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques

Chromatography is a fundamental technique for separating components from a mixture. For a volatile compound like 1,1,2,2-Tetrafluoro-1-methoxyethane, gas chromatography is the most pertinent method.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful analytical tool for assessing the purity of volatile compounds. In this technique, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a liquid or a polymer on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).

The purity of this compound can be determined by analyzing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of additional peaks suggests the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. For accurate quantification, a calibration curve is typically prepared using standards of known concentration.

Table 1: Typical GC Parameters for Purity Analysis of Volatile Fluorinated Ethers

Parameter Typical Value/Condition
Column Capillary column (e.g., DB-5, HP-5ms)
Injector Temperature 150 - 250 °C
Oven Temperature Program Initial temperature around 40 °C, ramped to 200-300 °C
Carrier Gas Helium or Nitrogen
Flow Rate 1 - 2 mL/min

| Detector | Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) |

Hyphenated Techniques (e.g., GC-MS) for Impurity Profiling

Hyphenated techniques involve the coupling of two or more analytical methods to provide more comprehensive information than either technique could alone. asdlib.orgijarnd.comajpaonline.comspringernature.com For impurity profiling of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique. ajpaonline.com

In GC-MS, the gas chromatograph separates the individual components of the sample, which are then introduced directly into the mass spectrometer. asdlib.orgijarnd.com The mass spectrometer serves as a highly specific and sensitive detector, providing structural information about each separated component by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. asdlib.org This allows for the identification and quantification of impurities, even at trace levels. thermofisher.com The process of identifying and quantifying these impurities is a critical step in the manufacturing of chemical products. thermofisher.com

Potential impurities in this compound could include starting materials, by-products from the synthesis process, or degradation products. The use of GC-MS enables a thorough impurity profile to be established, which is essential for quality control. thermofisher.com

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound (CH₃OCF₂CF₂H), both proton (¹H) and fluorine-19 (¹⁹F) NMR are highly informative.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show two distinct signals. The protons of the methoxy (B1213986) group (CH₃) would appear as a single peak, while the single proton on the ethyl group (CF₂H) would appear as a multiplet due to coupling with the adjacent fluorine atoms. The integration of these signals would correspond to a 3:1 ratio. docbrown.info

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus for NMR with a wide range of chemical shifts, making ¹⁹F NMR an excellent tool for characterizing fluorinated compounds. huji.ac.ilwikipedia.org The ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals for the two different fluorine environments (OCF₂ and CF₂H). The coupling between the fluorine atoms and with the proton would result in complex multiplet patterns, providing valuable structural information. wikipedia.org The large coupling constants often observed in fluorinated compounds aid in structural assignment. huji.ac.il

Table 2: Predicted NMR Spectral Data for this compound

Nucleus Group Predicted Chemical Shift (ppm) Predicted Multiplicity
¹H -OCH₃ 3.5 - 4.0 Singlet (or narrow triplet due to long-range coupling)
¹H -CF₂H 5.5 - 6.5 Triplet of triplets
¹⁹F -OCF₂- -80 to -90 Triplet

| ¹⁹F | -CF₂H | -130 to -140 | Doublet of triplets |

Mass Spectrometry (MS) Techniques (e.g., SIM, TOF-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (132.06 g/mol ). nih.gov The spectrum would also display a series of fragment ions resulting from the cleavage of chemical bonds. Common fragmentation pathways for fluoroethers include the loss of alkyl and alkoxy groups, as well as rearrangements involving fluorine atoms.

Selected Ion Monitoring (SIM): SIM is a mass spectrometry mode where the instrument is set to detect only ions of specific mass-to-charge ratios. wikipedia.orgepfl.ch This technique offers significantly increased sensitivity and specificity compared to scanning the full mass range. wikipedia.orgnih.gov It is particularly useful for quantifying known components, such as the parent compound or specific impurities, in complex matrices. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS is a high-resolution mass spectrometry technique that separates ions based on the time it takes for them to travel a known distance in a field-free region. sepsolve.comwikipedia.org Heavier ions travel more slowly and arrive at the detector later than lighter ions. sepsolve.comwikipedia.org TOF-MS provides high mass accuracy, which allows for the determination of the elemental composition of ions. This capability is invaluable for identifying unknown impurities and for confirming the identity of the target compound. colostate.edu The combination of GC with TOF-MS is a powerful tool for analyzing complex mixtures of volatile compounds. sepsolve.com

Extraction and Sample Preparation Protocols

Proper sample preparation is a critical step to ensure accurate and reliable analytical results. phenomenex.comnih.gov The choice of protocol depends on the sample matrix and the concentration of the analyte.

For the analysis of pure this compound, sample preparation is often straightforward, involving simple dilution in a volatile organic solvent before injection into a GC or GC-MS system.

When this compound is present in a more complex matrix (e.g., environmental samples, reaction mixtures), a more elaborate extraction and cleanup procedure may be necessary to isolate the analyte and remove interfering substances. nih.gov Common techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids. phenomenex.com

Solid-Phase Extraction (SPE): SPE is a technique where the analyte is selectively adsorbed onto a solid sorbent, while the matrix components are washed away. The analyte is then eluted with a suitable solvent. phenomenex.comnih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that uses a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. phenomenex.com For a volatile compound like this compound, headspace SPME is particularly suitable.

The choice of solvent is critical in sample preparation. For mass spectrometry, volatile, low molecular weight protic solvents like methanol (B129727) or acetonitrile are often preferred. umd.edu It is important to avoid non-volatile buffers and detergents that can interfere with the analysis. umd.edu

Compound Names

Table 3: List of Chemical Compounds

Compound Name
1,1,1,2-tetrafluoroethane (B8821072)
This compound
Acetonitrile
Helium
Methanol

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration of analytes from a matrix into a single step. mdpi.comsigmaaldrich.com It is particularly well-suited for the analysis of volatile organic compounds (VOCs) like this compound from gaseous, liquid, and solid samples. mdpi.com The principle of SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber. helsinki.fi

For a volatile and halogenated compound such as this compound, headspace SPME (HS-SPME) is often the preferred mode of extraction. sigmaaldrich.com In HS-SPME, the fiber is exposed to the vapor phase above the sample, which minimizes matrix effects and extends the lifetime of the fiber. sigmaaldrich.com The choice of fiber coating is critical for efficient extraction and is determined by the analyte's polarity and molecular weight. sigmaaldrich.com Given the polar nature of the ether group and the presence of fluorine atoms, a bipolar fiber would be most appropriate.

Several commercially available SPME fibers are suitable for the analysis of a broad range of VOCs, including halogenated compounds. nih.gov The selection depends on the specific requirements of the analysis, such as the need to detect a wide range of analytes or target specific compounds. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber, for instance, is indicated for the adsorption of a wide molecular weight range of analytes. nih.gov

Interactive Table: SPME Fiber Selection Guide for Volatile Compounds

Fiber CoatingPolarityTypical AnalytesRationale for this compound
Polydimethylsiloxane (PDMS)Non-polarVolatile compounds (MW 60-275)Suitable for general VOC screening, but may have lower affinity for the polar ether group.
Polyacrylate (PA)PolarPolar semi-volatile compounds (MW 80-300)Good for polar analytes, may be a suitable choice. sigmaaldrich.com
Polydimethylsiloxane/ Divinylbenzene (PDMS/DVB)BipolarVolatile compounds, amines, nitro-aromatics (MW 50-300)A general-purpose fiber that effectively extracts compounds with mixed polarity. respiratoryresearch.com
Carboxen/ Polydimethylsiloxane (CAR/PDMS)BipolarGases and low molecular weight compounds (MW 30-225)High affinity for small volatile molecules. nih.govnih.gov
Divinylbenzene/Carboxen/ PDMS (DVB/CAR/PDMS)BipolarBroad range of analytes (C3-C20)Recommended for complex mixtures and a wide range of volatile and semi-volatile compounds. sigmaaldrich.comrespiratoryresearch.com

This table is based on general guidelines for SPME fiber selection. sigmaaldrich.comrespiratoryresearch.com

Optimization of extraction parameters such as temperature, extraction time, and sample agitation is crucial for achieving high sensitivity and reproducibility. helsinki.fi Following extraction, the analytes are thermally desorbed from the fiber in the injection port of a gas chromatograph (GC) for separation and detection, typically by mass spectrometry (MS). nih.gov

Subcritical Fluid Extraction Techniques

Subcritical fluid extraction (SFE) is a green extraction technology that utilizes solvents held at temperatures and pressures below their critical point but high enough to maintain them in a liquid state. youtube.com This technique offers advantages such as the use of non-toxic, inexpensive, and environmentally friendly solvents. nih.gov Water is a common subcritical fluid, but for less polar compounds, other solvents can be used. youtube.comnih.gov

For a fluorinated ether like this compound, a relevant subcritical fluid is 1,1,1,2-tetrafluoroethane (R134a). This solvent is non-flammable, has low toxicity, and can be used at relatively low pressures and temperatures, which reduces thermal degradation of analytes. researchgate.netmdpi.com Subcritical 1,1,1,2-tetrafluoroethane has been successfully applied to the extraction of various organic compounds from different matrices. nih.govresearchgate.net Its properties make it a potential alternative to supercritical CO2, as it can operate under milder conditions. researchgate.net

The extraction process involves placing the sample in an extraction vessel, through which the subcritical fluid is passed. mdpi.com The properties of the subcritical fluid, such as its solvating power, can be tuned by adjusting the temperature and pressure. youtube.com This allows for a degree of selectivity in the extraction process. After extraction, the fluid is depressurized, causing the solvent to vaporize and leave behind the extracted analytes. wikipedia.org This technique can be particularly useful for extracting analytes from solid or semi-solid matrices like soil, sediment, or biological tissues.

Table: Comparison of Extraction Fluids

Extraction FluidCritical Temperature (°C)Critical Pressure (bar)Characteristics
Carbon Dioxide (CO₂)31.173.8Non-polar, widely used in supercritical state, requires higher pressure. wikipedia.org
Water374221Highly polar, suitable for extracting polar compounds in subcritical state. youtube.com
1,1,1,2-Tetrafluoroethane (R134a)101.140.6Non-polar, used in subcritical state, operates at lower pressures than CO₂. mdpi.comnih.gov

Validation of Analytical Methods for Environmental and Biological Matrices

Validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. epa.gov3m.com This is a critical requirement for ensuring the reliability and accuracy of data, particularly in regulatory contexts. epa.gov For the analysis of this compound in environmental (e.g., water, soil, air) and biological (e.g., plasma, urine) matrices, the validation process must address the specific challenges associated with trace-level analysis of a volatile compound. Key validation parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA). epa.govamsbiopharma.comeuropa.eu

The main performance characteristics to be evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org This is typically demonstrated by analyzing blank matrix samples to check for interferences at the retention time of the analyte. ualg.pt

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is detected represents the recovery. ualg.pt

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ualg.pt

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ualg.pt

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. amsbiopharma.com

Table: Typical Acceptance Criteria for Method Validation (Quantitative Analysis)

ParameterAcceptance Criteria
Linearity (Coefficient of determination, r²)≥ 0.99 cenam.mx
Accuracy (% Recovery)Typically 80-120% (may vary with concentration)
Precision (RSD%)≤ 15-20% (may vary with concentration)
Limit of Quantitation (LOQ)Must be determined with acceptable precision and accuracy. ualg.pt

Note: Acceptance criteria can vary depending on the regulatory body, the matrix, the concentration level, and the purpose of the analysis. amsbiopharma.comich.org

For environmental matrices like soil and water, validation must account for the heterogeneity of the samples and potential interferences from organic matter and other pollutants. epa.govresearchgate.net For biological matrices, validation must address challenges such as protein binding and matrix effects in techniques like mass spectrometry, where co-eluting endogenous components can suppress or enhance the analyte's signal.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and properties of hydrofluoroethers (HFEs) like 1,1,2,2-Tetrafluoro-1-methoxyethane. DFT is utilized to establish in-silico screening protocols for key electrolyte properties. arxiv.org These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

For HFEs used in battery applications, DFT is crucial for:

Investigating Solvation Structures: Understanding how lithium ions coordinate with the ether and salt anions. arxiv.orgcsic.es

Determining Redox Stability: Calculating oxidation and reduction potentials to assess the electrochemical window of the electrolyte. arxiv.org

Analyzing Reactivity: Modeling reactions at the electrode-electrolyte interface, which is critical for understanding the formation of the solid electrolyte interphase (SEI). arxiv.org

By varying the structure of HFEs, such as the length of fluorocarbon and polyether segments, researchers can use DFT to predict how these changes will affect electrolyte performance, thereby accelerating the discovery of new, high-performance materials. arxiv.orgarxiv.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing a dynamic picture of interactions within materials like HFE-based electrolytes. arxiv.orgresearchgate.net By simulating the motions of atoms and molecules over time, MD can predict macroscopic properties from microscopic interactions.

In the context of this compound and related HFEs, MD simulations are extensively used to:

Characterize Solvation and Transport Properties: Classical MD simulations help in analyzing the solvation structure of lithium ions, determining coordination numbers, and predicting transport properties such as ionic conductivity and self-diffusion coefficients. arxiv.orgcsic.esresearchgate.netnih.gov

Predict Ion Pair Dynamics: The lifetime of ion pairs (e.g., Li+-TFSI-) can be quantified, offering insights into ion dissociation and mobility within the electrolyte. csic.es

Model Interfacial Phenomena: Ab initio MD (AIMD) simulations are employed to study the initial stages of SEI formation on lithium metal anodes, revealing how the HFE solvent and salt decompose and contribute to the protective layer. arxiv.org

Understand Nanoscale Structures: MD simulations can reveal the formation of nanometric aggregates in electrolytes, which influence ion transport, redox characteristics, and mechanical properties. csic.es

Polarizable force fields, developed from quantum chemistry calculations, can be incorporated into MD simulations to provide a more accurate description of the electrostatic interactions, leading to better agreement with experimental data for properties like density, viscosity, and conductivity. nih.govresearchgate.net

Structure-Reactivity and Structure-Property Relationship Predictions

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are predictive tools that correlate the chemical structure of a molecule with its physical properties and reactivity. researchgate.netnih.gov These models are invaluable in the rational design of new materials, allowing for the screening of large numbers of candidate molecules without the need for extensive synthesis and testing.

For fluorinated ethers, the relationship between structure and properties is a key area of investigation. Computational studies have shown that systematically altering the chemical structure, such as the degree and position of fluorination, has a profound impact on performance-critical properties. osti.govresearchgate.netelsevierpure.com

Structural Modification in HFEsPredicted Effect on PropertiesSource
Longer polyether chainsMore likely to appear in the Li+ solvation shell, suppressing ion aggregate formation. csic.es
Increased fluorocarbon contentImpairs solvation effects but benefits the formation of an anion-derived SEI layer. csic.es
Fluorination adjacent to carbonyl groupLeads to a stronger electron-withdrawing effect, resulting in lower binding energies with Li+ ions. osti.govresearchgate.netlbl.gov

These relationships, established through computational screening, guide the design of HFEs with balanced properties, such as high ionic conductivity and oxidative stability, for next-generation batteries. arxiv.orgrsc.org

Computational Toxicology and Environmental Modeling

Computational methods are crucial for assessing the environmental fate and potential toxicity of chemicals like this compound. ntnu.no As HFEs are used as replacements for ozone-depleting substances like chlorofluorocarbons (CFCs), understanding their environmental impact is paramount. nih.govacs.orgresearchgate.net

Key areas of computational investigation include:

Atmospheric Lifetime: The primary atmospheric degradation pathway for HFEs is reaction with hydroxyl (OH) radicals. ntnu.noacs.org Computational chemistry is used to calculate the rate constants for these reactions, which in turn allows for the prediction of the atmospheric lifetime of the compound.

Global Warming Potential (GWP): While HFEs have lower GWPs than their predecessors, they are still potential greenhouse gases. acs.org Computational models are used to estimate their radiative efficiency and GWP.

Degradation Products: Modeling is used to predict the likely daughter species formed from the atmospheric degradation of HFEs. ntnu.no This is important because the environmental impact of the degradation products, such as trifluoroacetic acid (TFA), must also be considered. honeywell.com

Partition Coefficients: Group contribution methods can be used to estimate key physicochemical properties like the octanol-water partition coefficient (log Kow), which helps in assessing the potential for bioaccumulation. researchgate.net

These predictive models allow for environmental risk assessment early in the chemical design process, promoting the development of more sustainable technologies. ntnu.noresearchgate.net

Rational Design of Novel Fluorinated Materials and Electrolytes

The rational design of new materials, particularly for energy storage applications, heavily relies on the synergy between computational modeling and experimental validation. arxiv.orgrsc.org Hydrofluoroethers like this compound are key components in the design of advanced electrolytes for lithium-ion and lithium metal batteries. chemicalbook.com

Computational approaches guide this design process by:

Building Block Approach: Systematically varying polyether and fluorocarbon building blocks in HFE structures to engineer fundamental solvation structures for desired properties. arxiv.org

Screening for Performance: Using DFT and MD simulations to screen potential HFE candidates for high ionic conductivity, high oxidative stability, and compatibility with high-voltage cathodes and lithium metal anodes. arxiv.orgcsic.es

Optimizing Electrolyte Formulations: Tailoring the HFE structure to achieve specific goals, such as enabling battery operation at low temperatures by designing solvents with low Li+ binding energies. osti.govresearchgate.netelsevierpure.com

Beyond electrolytes, the thermophysical properties of HFEs, such as those of the related compound HFE-356mmz, suggest their potential use as working fluids in Organic Rankine Cycles (ORC) for waste heat recovery. mdpi.comresearchgate.netexlibrisgroup.com Computational modeling can aid in screening candidates for optimal thermodynamic performance in such systems.

Conformational Analysis and Rotational Isomerism Studies

The three-dimensional shape of a molecule, defined by its possible conformations and the energy barriers between them, dictates many of its physical and chemical properties. Conformational analysis of this compound is essential for a complete understanding of its behavior.

While specific studies on this exact molecule are not prevalent, extensive computational work on related structures like 1,2-difluoroethane (B1293797) and 1,1,2,2-tetrafluoroethane (B1583514) provides significant insight. nist.govyoutube.com

Gauche vs. Anti Conformations: In simple alkanes, the staggered (anti) conformation is typically most stable. However, in 1,2-dihaloethanes, particularly 1,2-difluoroethane, the gauche conformer is unusually stable, a phenomenon attributed to stereoelectronic effects like hyperconjugation between the C-H σ bond and the C-F σ* antibonding orbital. youtube.commsu.edu

Rotational Barriers: DFT calculations can accurately determine the energy barriers to rotation around the carbon-carbon single bond. For 1,1,2,2-tetrafluoroethane, the calculated rotational barrier is approximately 31.6 kJ/mol. nist.gov The presence of the methoxy (B1213986) group in this compound would introduce additional complexity due to its own rotational freedom and steric interactions.

Influence of Solvents: The conformational equilibrium can be influenced by the surrounding medium. For example, in 1,2-dichloroethane, polar solvents can lower the energy of the more polar gauche conformer, making it the favored form in solution. msu.edu

Understanding the conformational landscape is critical for accurately modeling the molecule's interactions in condensed phases, such as in an electrolyte solution, where specific conformers may preferentially solvate ions or interact with surfaces.

Conclusion and Future Research Directions

Summary of Current Knowledge and Research Gaps

1,1,2,2-Tetrafluoro-1-methoxyethane (TFMME), a fluorinated ether, has garnered attention for its distinct chemical and physical properties. nih.govcymitquimica.com Current knowledge primarily centers on its identity as a colorless liquid with a boiling point of approximately 10.1°C and its miscibility with water. fluoromart.com It is recognized as a fluorinated hydrocarbon with applications as a solvent. fluoromart.com Research has touched upon its potential use in lithium-ion batteries and in the synthesis of other fluorinated compounds. fluoromart.com For instance, its structural relative, 1,1,2,2-tetrafluoroethane (B1583514), has been studied for its rotational isomerism, offering insights into the behavior of similar fluorinated molecules. fluoromart.com

Emerging Areas for Investigation of this compound

Emerging research is likely to focus on several key areas. A significant area of investigation is its application in energy storage technologies. The exploration of TFMME and structurally similar compounds as co-solvents in electrolytes for lithium-ion batteries suggests a promising avenue for improving battery safety and performance. fluoromart.com Future studies could delve into optimizing electrolyte formulations containing TFMME to enhance ionic conductivity, thermal stability, and wettability of electrodes.

Another critical area for future research is the comprehensive evaluation of its environmental and toxicological profile. As a member of the PFAS family, understanding its persistence, bioaccumulation potential, and ultimate environmental fate is crucial. nih.gov This includes investigating its atmospheric chemistry, degradation pathways, and potential impacts on ecosystems.

Furthermore, the unique properties imparted by the tetrafluoroethyl group could be leveraged in the design of new functional materials. researchgate.net Research into the synthesis of polymers and other advanced materials incorporating the 1,1,2,2-tetrafluoro-1-methoxyethyl moiety could lead to the development of materials with tailored properties such as chemical resistance, thermal stability, and specific optical or dielectric properties. researchgate.net

Potential for Novel Applications and Material Development

The distinct properties of this compound open doors for novel applications and material development. Its low reactivity and chemical stability make it a candidate for use as a specialized solvent in sensitive chemical reactions or as a cleaning agent for delicate electronic components. cymitquimica.com

In the realm of materials science, the incorporation of the tetrafluoroethyl group from TFMME or its derivatives into polymers could lead to the creation of advanced materials. researchgate.net These materials might exhibit desirable properties such as low surface energy, hydrophobicity, and enhanced thermal stability, making them suitable for applications in coatings, membranes, and specialty plastics. The pursuit of new synthetic methods to incorporate the CF2CF2 fragment is an active area of research, which could facilitate the development of such materials. researchgate.net

There is also potential for its use as a refrigerant or heat transfer fluid, given its low boiling point and the general characteristics of hydrofluoroethers. cymitquimica.com However, a thorough evaluation of its thermodynamic properties and global warming potential would be necessary to determine its suitability for such applications.

Interdisciplinary Research Needs and Collaborative Opportunities

Advancing the understanding and application of this compound will necessitate interdisciplinary research and collaboration.

Chemistry and Materials Science: Collaborative efforts between synthetic chemists and materials scientists are essential for developing new methods to incorporate TFMME into novel polymers and materials. This would involve designing and synthesizing new monomers and characterizing the properties of the resulting materials. researchgate.net

Electrochemistry and Engineering: The development of next-generation lithium-ion batteries would benefit from collaborations between electrochemists and chemical engineers. fluoromart.com This would involve studying the fundamental electrochemical behavior of TFMME-based electrolytes and designing and testing battery cells with optimized performance and safety.

Environmental Science and Toxicology: To address the knowledge gaps regarding its environmental impact, collaborations between environmental chemists, toxicologists, and atmospheric scientists are crucial. nih.gov This would involve conducting studies on its environmental fate, transport, degradation, and potential toxicity to various organisms.

Computational Chemistry and Experimental Research: Computational modeling can play a vital role in predicting the properties and behavior of TFMME and materials derived from it. Collaboration between computational chemists and experimental researchers can accelerate the discovery and development of new applications by guiding experimental design and providing insights into molecular-level interactions.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound while ensuring its safe and sustainable use.

Q & A

What are the established synthesis methods for 1,1,2,2-Tetrafluoro-1-methoxyethane, and how can reaction parameters be optimized for higher yields?

Answer:
this compound (CAS 425-88-7) is synthesized via nucleophilic addition of sodium methoxide to tetrafluoroethylene (TFE). The reaction proceeds under controlled conditions in methanol, forming the ether through a single-step mechanism. Key parameters include:

  • Temperature : Maintained at 0–5°C to prevent side reactions (e.g., polymerization of TFE).
  • Molar Ratios : A 1:1 stoichiometry of TFE to sodium methoxide minimizes byproducts.
  • Solvent Purity : Anhydrous methanol ensures reactivity of the alkoxide intermediate.

Yield optimization requires rigorous exclusion of moisture and oxygen. Post-synthesis purification via fractional distillation (boiling point: 10.1°C at 760 mmHg) is critical due to the compound’s high vapor pressure (1280 mmHg at 25°C) .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR resolves fluorine environments, confirming the structure (e.g., δ -75 ppm for CF2_2 groups). 1H^{1}\text{H} NMR identifies methoxy protons (δ 3.3–3.5 ppm).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects impurities (e.g., residual TFE or methanol) with a DB-624 column (30 m × 0.32 mm ID).
  • FT-IR Spectroscopy : Peaks at 1150–1250 cm1^{-1} (C-F stretching) and 2850–2950 cm1^{-1} (C-O-C) validate functional groups.
  • Density and Refractive Index : Experimental density (1.238 g/cm3^3) and refractive index (nD20_{D}^{20} = 1.298) cross-check purity .

How do the physical properties of this compound influence its handling in laboratory settings?

Answer:
Key properties and handling considerations:

PropertyValueImplication
Boiling Point10.1°CRequires cryogenic storage (-20°C) to prevent volatilization.
Vapor Pressure1280 mmHg at 25°CUse sealed, pressure-rated glassware to avoid leaks.
Density1.238 g/cm3^3Immiscible with water; phase-separated reactions need vigorous stirring.

Safety protocols include working in fume hoods due to potential inhalation risks and avoiding contact with strong oxidizers (risk of exothermic decomposition) .

How does the electron-withdrawing nature of fluorine atoms affect the reactivity of this compound in organic synthesis?

Answer:
The electronegative fluorine atoms stabilize adjacent carbons, making the methoxy group a poor nucleophile. However, the compound participates in:

  • Acid-Catalyzed Cleavage : Reacts with Lewis acids (e.g., SbF5_5) to form acyl fluorides, useful in fluoropolymer synthesis.
  • Radical Reactions : Initiates under UV light with halogens (e.g., Cl2_2) to form chlorofluoro ethers.

Computational studies (DFT) suggest the C-O bond dissociation energy is ~320 kJ/mol, indicating moderate thermal stability but susceptibility to hydrolysis in acidic/basic conditions .

What are the environmental persistence and degradation pathways of this compound?

Answer:
Fluorinated ethers exhibit high atmospheric stability due to strong C-F bonds. Key environmental considerations:

  • Global Warming Potential (GWP) : Estimated GWP100_{100} ≈ 350 (CO2_2 = 1), derived from radiative efficiency (0.25 W/m2^2 ppb1^{-1}) and atmospheric lifetime (~15 years).
  • Degradation Pathways :
    • Tropospheric Oxidation : Reacts with OH radicals (rate constant: 1.2 × 1014^{-14} cm3^3/molecule/s), forming trifluoroacetic acid (TFA) as a terminal product.
    • Hydrolysis : Slow in neutral water (t1/2_{1/2} > 1 year) but accelerated under alkaline conditions.

Regulatory frameworks (e.g., EU VOC exemptions) exclude it from volatile organic compound lists due to low ozone depletion potential (ODP = 0) .

How can computational modeling aid in predicting the thermodynamic properties of this compound?

Answer:
Quantum mechanical calculations (e.g., Gaussian 09 with B3LYP/6-311+G(d,p)) predict:

  • Heat of Formation : ΔHf_f° = -890 kJ/mol (experimental: -905 kJ/mol).
  • Gibbs Free Energy of Formation : ΔGf_f° = -820 kJ/mol.
  • Solubility Parameters : Hansen solubility parameters (δD_D = 14.5, δP_P = 6.2, δH_H = 4.1) guide solvent selection for reactions.

Molecular dynamics simulations reveal aggregation tendencies in aqueous phases, critical for environmental fate modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.